

# 4-Methoxyfuro[3,2-c]pyridine IUPAC name and structure

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## Compound of Interest

Compound Name: 4-Methoxyfuro[3,2-c]pyridine

Cat. No.: B2884111

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An In-depth Technical Guide to **4-Methoxyfuro[3,2-c]pyridine**: Structure, Synthesis, and Therapeutic Potential

## Introduction to the Furo[3,2-c]pyridine Scaffold

Fused heterocyclic systems are cornerstones in medicinal chemistry, providing rigid three-dimensional frameworks that can be precisely decorated to interact with biological targets. Among these, the furo[3,2-c]pyridine scaffold, which integrates an electron-rich furan ring with an electron-deficient pyridine ring, represents a "privileged scaffold" in drug discovery. This fusion creates a unique electronic and structural environment, making it a versatile core for developing a wide spectrum of therapeutic agents, including antibiotic, antiviral, and anticancer compounds.<sup>[1]</sup> The pyridine moiety itself is a well-established component in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, improve metabolic stability, and enhance pharmacokinetic profiles.<sup>[2][3]</sup>

This technical guide provides a comprehensive overview of a specific, valuable derivative: **4-Methoxyfuro[3,2-c]pyridine**. We will elucidate its structure, propose a robust synthetic strategy, and explore its potential applications for researchers, medicinal chemists, and drug development professionals. The strategic placement of the methoxy group offers a key chemical handle for further molecular diversification, making this compound a particularly attractive starting point for library synthesis and lead optimization campaigns.<sup>[1]</sup>

## Chemical Identity and Structure Elucidation

The precise identification and structural understanding of a molecule are paramount for reproducible scientific investigation. **4-Methoxyfuro[3,2-c]pyridine** is a distinct chemical entity with the properties summarized below.

Property	Value	Source
IUPAC Name	4-methoxyfuro[3,2-c]pyridine	<a href="#">[1]</a>
CAS Number	63618-60-0	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	149.15 g/mol	<a href="#">[1]</a>
Canonical SMILES	COC1=CC=NC2=C1C=CO2	

## Elucidation of the Fused Ring Structure and IUPAC Numbering

The structure of **4-Methoxyfuro[3,2-c]pyridine** is based on the furo[3,2-c]pyridine core. According to IUPAC nomenclature for fused heterocyclic systems, the numbering convention is determined by prioritizing the heterocyclic ring containing the higher-ranking heteroatom (nitrogen over oxygen) as the base component. The system is then oriented to assign the lowest possible locants to all heteroatoms.

The numbering begins at the oxygen atom of the furan ring and proceeds around the periphery of the bicyclic system. The methoxy group (-OCH<sub>3</sub>) is located at the C4 position of this fused ring system.

IUPAC numbering of the **4-Methoxyfuro[3,2-c]pyridine** scaffold.

## Physicochemical and Handling Properties

The physicochemical properties of a compound influence its behavior in both chemical reactions and biological systems. Below is a summary of key computed properties and handling guidelines for **4-Methoxyfuro[3,2-c]pyridine**.

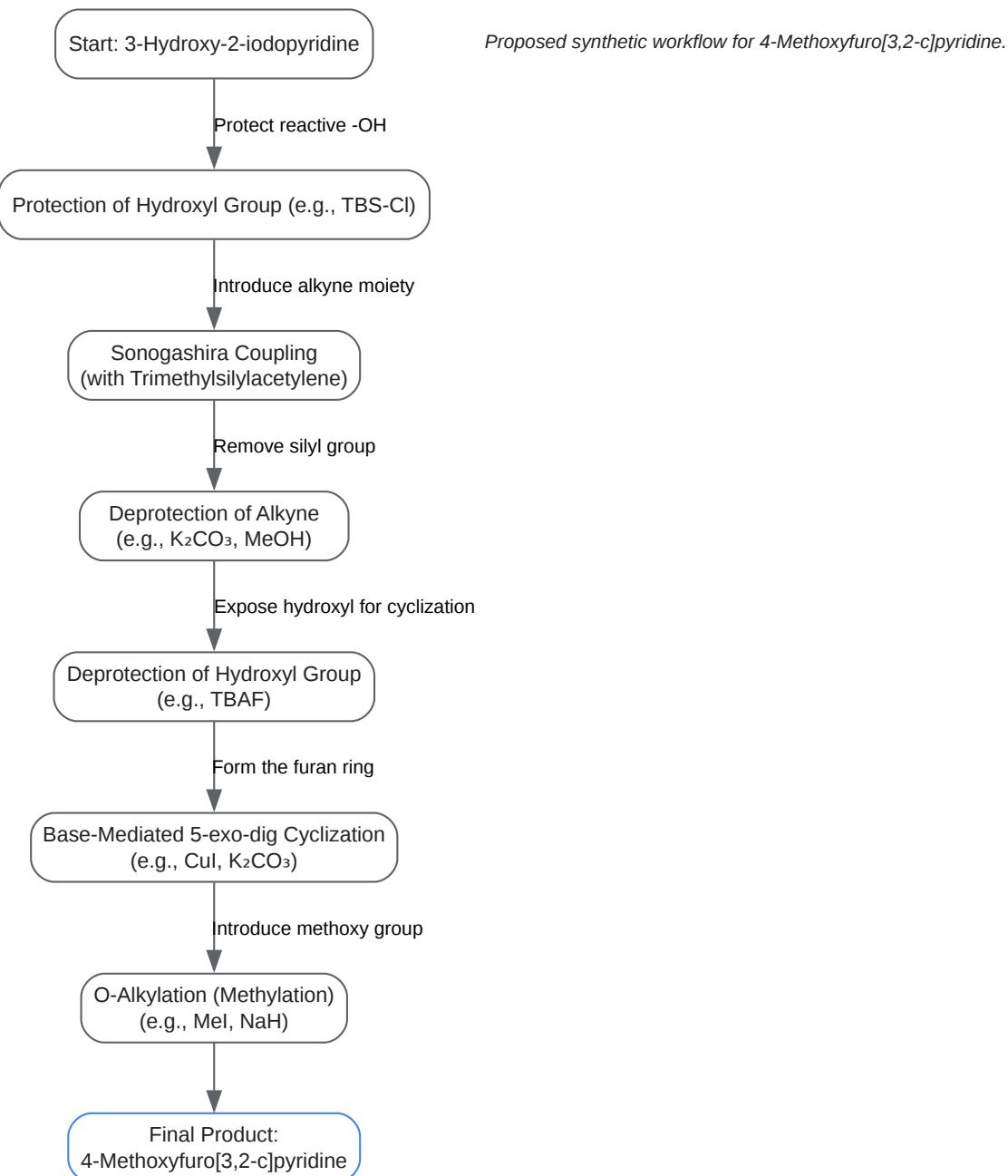
Property	Value	Details
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub>	
Exact Mass	149.05 g/mol	
XLogP3-AA	1.2	A measure of lipophilicity.
Hydrogen Bond Donor Count	0	The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptor Count	3	The nitrogen and two oxygen atoms can accept hydrogen bonds.
Rotatable Bond Count	1	Refers to the C-O bond of the methoxy group.
Storage Conditions	2-8°C	Should be stored sealed in a dry environment to maintain stability. <a href="#">[1]</a>
Intended Use	Research Only	This product is intended for research purposes only and is not for medicinal or human use. <a href="#">[1]</a> <a href="#">[4]</a>

## Synthesis and Reactivity

While specific synthetic procedures for **4-Methoxyfuro[3,2-c]pyridine** are not widely published in peer-reviewed journals, its structure lends itself to established methodologies in heterocyclic chemistry. A plausible and efficient approach involves a Sonogashira coupling followed by a base-mediated heteroannulation, a powerful strategy for constructing furan rings fused to aromatic systems.[\[5\]](#)

## Proposed Synthetic Workflow

The proposed synthesis begins with a commercially available, appropriately substituted pyridine precursor. The key steps involve the introduction of an alkyne and a hydroxyl group, which then undergo an intramolecular cyclization to form the desired furan ring.



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Proposed synthetic workflow for **4-Methoxyfuro[3,2-c]pyridine**.

## Representative Experimental Protocol: Copper-Catalyzed Heteroannulation

This protocol details the crucial intramolecular cyclization step to form the furo[3,2-c]pyridine core from a 2-ethynyl-3-hydroxypyridine precursor.

**Principle:** This reaction is an intramolecular 5-exo-dig cyclization. A copper(I) salt acts as a catalyst to activate the alkyne, making it susceptible to nucleophilic attack by the adjacent hydroxyl group. The base facilitates the deprotonation of the hydroxyl group, forming a more potent nucleophile.

### Materials:

- 2-Ethynyl-3-hydroxypyridine (1.0 eq)
- Copper(I) iodide (CuI, 0.1 eq)
- Potassium carbonate ( $K_2CO_3$ , 2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Nitrogen or Argon gas supply
- Standard reflux apparatus and magnetic stirring

### Procedure:

- To a dry round-bottom flask under an inert atmosphere ( $N_2$  or Ar), add 2-ethynyl-3-hydroxypyridine (1.0 eq) and anhydrous DMF.
- Add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq) to the solution.
- Heat the reaction mixture to 80-100°C with vigorous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

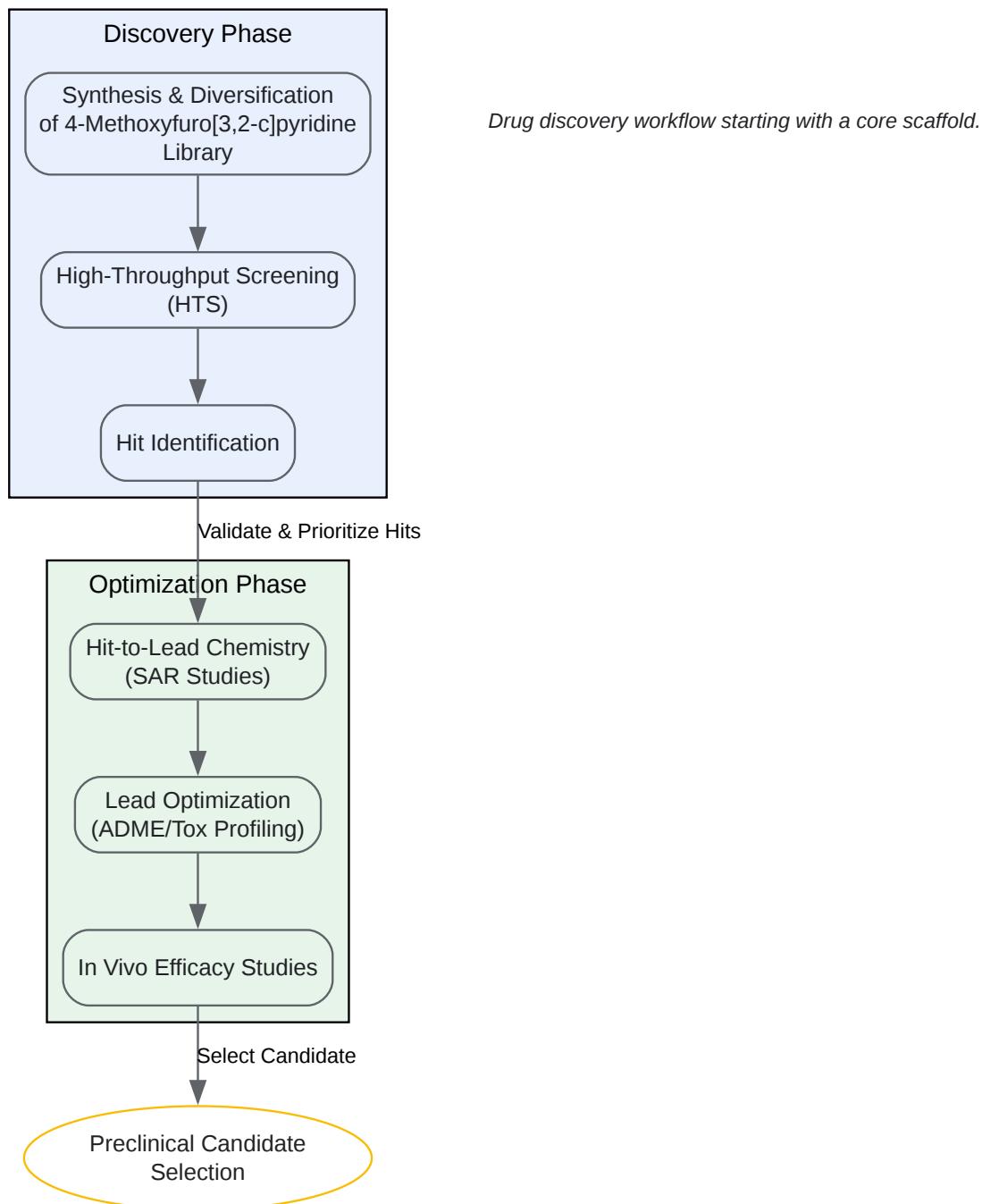
- Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a beaker of cold water.
- Extract the aqueous mixture three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the resulting crude product (Furo[3,2-c]pyridine) via column chromatography on silica gel.

**Causality:** The choice of a polar aprotic solvent like DMF is crucial for solubilizing the reagents, particularly the potassium carbonate. The copper(I) catalyst is essential for lowering the activation energy of the cyclization. An inert atmosphere prevents the oxidation of the copper(I) catalyst and other sensitive reagents.

## Applications in Drug Discovery and Medicinal Chemistry

The furo[3,2-c]pyridine scaffold is a platform for generating novel therapeutics. Its rigid structure pre-organizes substituents in a defined spatial orientation, which can lead to high-affinity binding to protein targets. The methoxy group on **4-Methoxyfuro[3,2-c]pyridine** is not merely a passive substituent; it serves as a key point for diversification via reactions such as O-demethylation followed by re-alkylation, or by influencing the electronic properties of the aromatic system.[\[1\]](#)

Derivatives of the closely related 7-methoxyfuro[2,3-c]pyridine have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways, highlighting the scaffold's potential for developing treatments for conditions like asthma.[\[6\]](#)[\[7\]](#) Given the broad biological activities of furopyridines, this compound is a prime candidate for screening against various target classes, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes.



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Drug discovery workflow starting with a core scaffold.

# Example Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the therapeutic potential of **4-Methoxyfuro[3,2-c]pyridine** or its derivatives, a primary screen against a panel of protein kinases is a common starting point.

**Principle:** This protocol describes a generic, fluorescence-based assay to measure the inhibition of a specific protein kinase. The kinase phosphorylates a substrate peptide, and the amount of phosphorylated product is quantified. An inhibitor will reduce the rate of this reaction.

## Materials:

- Test Compound (**4-Methoxyfuro[3,2-c]pyridine**) dissolved in DMSO
- Positive Control Inhibitor (e.g., Staurosporine)
- Kinase of interest (e.g., a tyrosine kinase)
- Fluorescently-labeled substrate peptide
- ATP (Adenosine triphosphate)
- Assay Buffer (e.g., Tris-HCl with MgCl<sub>2</sub>)
- 384-well microplate
- Fluorescence plate reader

## Procedure:

- **Compound Preparation:** Create a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
- **Reaction Setup:** To the wells of the microplate, add 5 µL of the diluted test compound. For control wells, add DMSO (negative control) or the positive control inhibitor.
- **Enzyme Addition:** Add 10 µL of the kinase solution (diluted in assay buffer) to all wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

- Reaction Initiation: Add 10  $\mu$ L of a solution containing both the substrate peptide and ATP to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate for 60 minutes at 30°C.
- Reaction Termination & Detection: Stop the reaction by adding a termination buffer. Quantify the amount of phosphorylated substrate using a fluorescence plate reader according to the specific assay kit's instructions.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (positive control) signals. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

## Conclusion

**4-Methoxyfuro[3,2-c]pyridine** is a well-defined heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its furo[3,2-c]pyridine core is a privileged scaffold associated with diverse pharmacological activities. The strategic placement of the methoxy group provides a crucial vector for chemical modification, enabling the synthesis of focused compound libraries for biological screening. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and a clear framework for its application in a research and development context, establishing it as a valuable tool for scientists aiming to develop novel therapeutics.

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